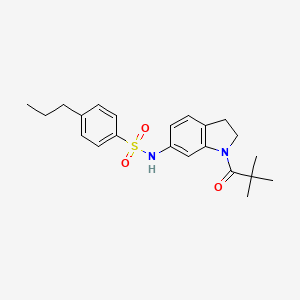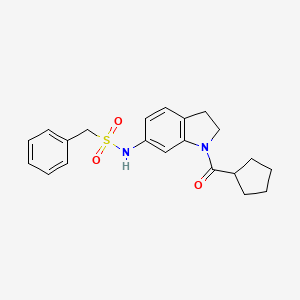
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
Mécanisme D'action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene transcription. This leads to downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death. The specificity of this compound for BET proteins makes it a potentially safer and more effective therapeutic option than other BET inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis and psoriasis. This compound has also been shown to improve cardiac function in preclinical models of heart failure, making it a potential treatment option for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it a viable candidate for further development. One limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide. One area of focus could be the development of combination therapies that include this compound, as it has been shown to sensitize cancer cells to chemotherapy. Another area of focus could be the development of more potent BET inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications beyond cancer.
In conclusion, this compound is a promising small molecule inhibitor of BET proteins with potential applications in cancer, inflammation, and cardiovascular disease. Its specificity for BET proteins and good pharmacokinetic properties make it a viable candidate for further development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(18-8-4-5-9-18)23-13-12-17-10-11-19(14-20(17)23)22-27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18,22H,4-5,8-9,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCPWGDNRSODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
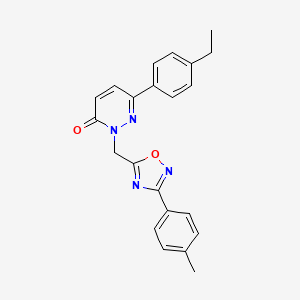
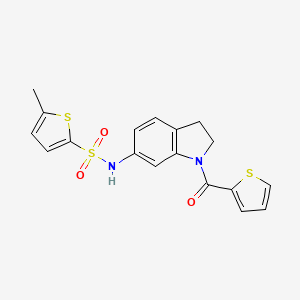
![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)
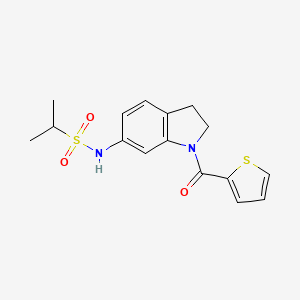


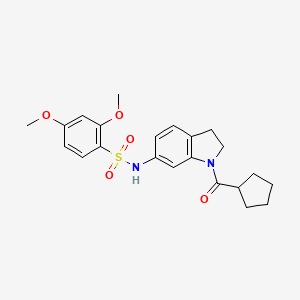

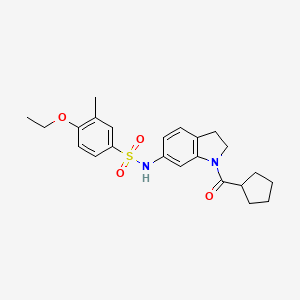

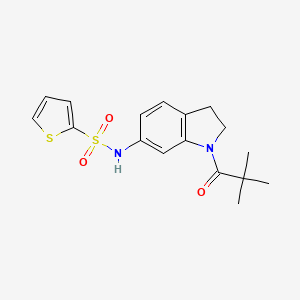
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)
